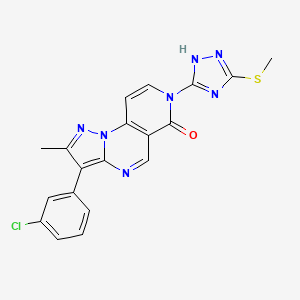
C19H14ClN7OS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains multiple functional groups, including a chlorophenyl group, a triazole ring, and a quinazolinone structure
Vorbereitungsmethoden
The synthesis of 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps, typically starting with the preparation of the triazole ring and the quinazolinone structure separately. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile . The quinazolinone structure is often prepared via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone . The final step involves the coupling of the triazole and quinazolinone moieties through a sulfanyl linkage, which can be achieved using thiol reagents under mild conditions .
Analyse Chemischer Reaktionen
1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one: undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes . The quinazolinone structure can interact with protein targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one include other triazole and quinazolinone derivatives. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . For example:
1,2,4-Triazole: A simple triazole ring without additional substituents.
Quinazolinone: A basic quinazolinone structure without the triazole or chlorophenyl groups.
4-Chlorophenyl-1,2,4-triazole: A triazole ring with a chlorophenyl substituent but lacking the quinazolinone moiety.
These comparisons highlight the unique combination of functional groups in 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one , which contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H14ClN7OS |
|---|---|
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
5-(3-chlorophenyl)-4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H14ClN7OS/c1-10-15(11-4-3-5-12(20)8-11)16-21-9-13-14(27(16)25-10)6-7-26(17(13)28)18-22-19(29-2)24-23-18/h3-9H,1-2H3,(H,22,23,24) |
InChI-Schlüssel |
TVPOCVJXBFFIKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=NC(=NN5)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12631104.png)
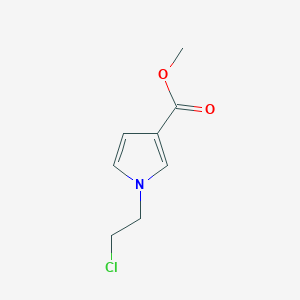
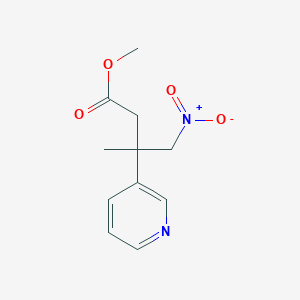
![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12631121.png)
![4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12631129.png)


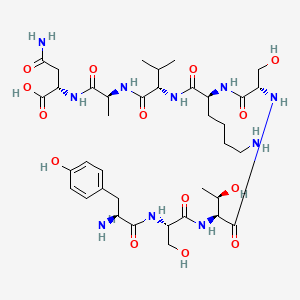
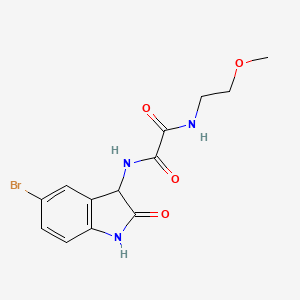
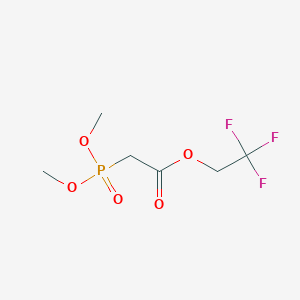
![4-[(R)-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile](/img/structure/B12631150.png)
![3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12631153.png)
![4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline](/img/structure/B12631178.png)
![Methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12631185.png)
